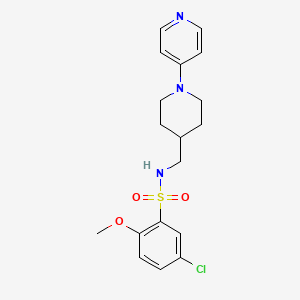

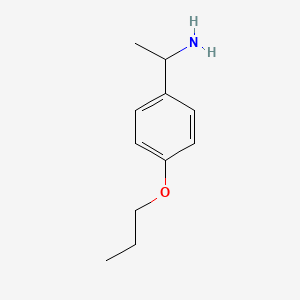

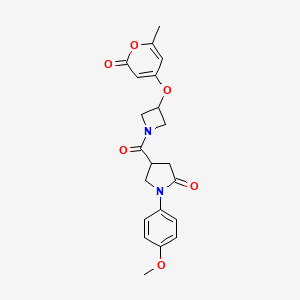

1-(4-Methylpiperidin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone, also known as MPPES, is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. MPPES is a sulfanyl-containing compound that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Computational Analysis : A study by Farzaliyev et al. (2020) developed a new synthesis method for sulfur- and nitrogen-containing compounds, including derivatives of phenylthiourea and acetophenone, demonstrating significant biological activity. This method led to the synthesis of compounds like 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, which showed antioxidant effects and potential for drug development due to its impact on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).

Antibacterial Applications : Aziz‐ur‐Rehman et al. (2017) synthesized a series of 1,3,4-oxadiazole derivatives, incorporating sulfamoyl and piperidine functionalities, which showed valuable antibacterial properties. These compounds, including 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, were structurally confirmed and evaluated for their antibacterial effectiveness, highlighting their potential in medical applications (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis and Modification

- Electrochemical Synthesis : Nematollahi and Amani (2011) developed an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives. This method involves the electrochemical oxidation of specific compounds in aqueous solutions, leading to the formation of new derivatives with high atom economy and without hazardous waste, showcasing a sustainable approach to chemical synthesis (Nematollahi & Amani, 2011).

Medicinal Chemistry

- Acetylcholinesterase Inhibitors : Contreras et al. (2001) explored a series of pyridazine analogues, including 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, as acetylcholinesterase inhibitors. These compounds, through structural modifications, demonstrated potent inhibitory activity against acetylcholinesterase, contributing to the development of treatments for conditions like Alzheimer's disease (Contreras et al., 2001).

Luminescent Materials

- Design of Luminescent Materials : Du et al. (2006) reported the hydrothermal synthesis of novel lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, like [La(2)(L1)2(phen)4(H2O)].4.5H2O, exhibit strong luminescent emissions in the near-IR and red-light regions, indicating their potential use in luminescent materials and optoelectronic devices (Du et al., 2006).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-14-9-11-21(12-10-14)18(22)13-23-17-8-7-16(19-20-17)15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHBUTOGEOTVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)

![2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2477820.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)

![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)

![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)